molecular formula C16H14ClF3N2O2S B2598856 (5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421529-06-7

(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2598856
M. Wt: 390.81
InChI Key: RPTBYNGJJBYFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has the formula -CF3 . The trifluoromethyl group is often used in medicinal chemistry due to its ability to modify the chemical properties of molecules, including their stability and lipophilicity .

Scientific Research Applications

Structural Analysis and Theoretical Calculations

Compounds with structural similarities, such as those incorporating chloro-, trifluoromethyl-, and pyridinyl- groups attached to a piperidin-1-yl methanone core, have been synthesized and characterized through different spectroscopic techniques and single crystal X-ray diffraction studies. These studies reveal information on molecular conformation, intermolecular interactions (e.g., hydrogen bonds, π···π interactions), and electronic properties (e.g., HOMO-LUMO energy gap) which are essential for understanding the compound's chemical behavior and potential reactivity. For example, thermal, optical, etching, structural studies, and theoretical calculations on related compounds have elucidated their stability under various conditions, providing a foundation for their application in materials science or as intermediates in organic synthesis (Karthik et al., 2021).

Pharmacological Applications

Related structures have been evaluated for their pharmacological activities, such as acting as receptor agonists with potential applications in pain management, illustrating the therapeutic potential of these compounds. For instance, studies on 5-HT(1A) receptor agonists have shown efficacy in alleviating symptoms of neuropathic pain and allodynia in animal models, suggesting potential applications in developing new pain therapeutics (Deseure et al., 2002).

Antimicrobial and Anti-inflammatory Applications

Compounds bearing structural motifs similar to "(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone" have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents or anti-inflammatory drugs (Ravula et al., 2016).

Anticancer Activity

Research into related compounds has also explored their potential as anticancer agents, focusing on mechanisms such as apoptosis induction. The identification of novel apoptosis inducers through chemical genetics approaches can lead to the discovery of new anticancer agents and their molecular targets, offering insights into therapeutic strategies for cancer treatment (Zhang et al., 2005).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2S/c17-13-3-2-12(25-13)15(23)22-7-5-11(6-8-22)24-14-4-1-10(9-21-14)16(18,19)20/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTBYNGJJBYFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

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